molecular formula C19H22BrN3O2 B2873069 2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234836-67-9

2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2873069
CAS No.: 1234836-67-9
M. Wt: 404.308
InChI Key: MOGBLFSIDJDYIW-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a methoxy group The compound also includes a pyridine ring attached to a piperidine moiety, which is linked to the benzamide through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base like sodium hydroxide (NaOH).

    Amide Formation: The benzamide core is formed by reacting the brominated and methoxylated benzene derivative with an appropriate amine under amide bond-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

    Pyridine-Piperidine Attachment: The pyridine ring is introduced through a nucleophilic substitution reaction involving the piperidine derivative and a pyridine halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, and purification steps would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group or further to a carbonyl group.

    Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom or another substituent.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of de-brominated or hydrogenated derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.

    Chemical Biology: Employed in the design of probes for studying cellular processes.

    Industrial Chemistry: Utilized in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxybenzamide: Lacks the pyridine-piperidine moiety, making it less complex and potentially less versatile.

    5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the bromine atom and the methoxy group, along with the pyridine-piperidine moiety, makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C17H22BrN3O2C_{17}H_{22}BrN_{3}O_{2}

This compound features a bromo group, a methoxy group, and a piperidine moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine and pyridine rings have shown selective cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation effectively.

CompoundCell LineIC50 (µM)Mechanism of Action
2-bromo-5-methoxy...MDA-MB-2310.126Induction of apoptosis via caspase activation
Control (5-FU)MDA-MB-23111.73DNA synthesis inhibition

In a comparative study, the compound exhibited a 19-fold selectivity for cancerous cells over non-cancerous cells, suggesting a favorable therapeutic window .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with dopamine receptors. Similar compounds have been studied for their agonist activity on D3 dopamine receptors, which play a crucial role in neurological functions. The selectivity towards D3 receptors could indicate its potential use in treating disorders like schizophrenia or Parkinson's disease .

Receptor TypeAgonist Activity (EC50 nM)
D3 Receptor710 ± 150
D2 ReceptorInactive

Safety and Toxicity

Toxicity assessments have indicated that the compound does not exhibit acute toxicity at high concentrations (up to 2000 mg/kg) in animal models. This profile is essential for its development as a therapeutic agent .

Study on Antiviral Activity

A related compound demonstrated antiviral activity against influenza viruses, showing a reduction in viral load in infected mice models. The mechanism involved direct inhibition of viral replication, which could be extrapolated to suggest similar effects for our compound under investigation .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable bioavailability and clearance rates. After intravenous administration, the clearance was recorded at 82.7 mL/h/kg , with an oral bioavailability of 31.8% . These parameters are crucial for determining the dosing regimens in clinical settings.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-25-15-5-6-17(20)16(12-15)19(24)22-13-14-7-10-23(11-8-14)18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGBLFSIDJDYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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